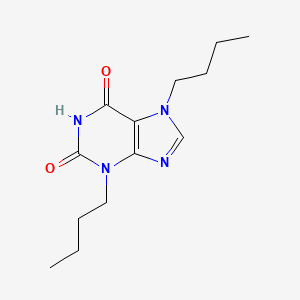
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of a purine base with butyl halides under basic conditions to introduce the butyl groups at the 3 and 7 positions of the purine ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Scientific Research Applications
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Medicine: Research into its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes like DNA replication and RNA transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Another purine derivative with different alkyl groups at the 1, 3, and 7 positions.
Uniqueness
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific butyl substitutions, which confer distinct chemical properties and biological activities compared to other purine derivatives. These substitutions can influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
3,7-dibutylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-5-7-16-9-14-11-10(16)12(18)15-13(19)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXVIHJFHPNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














